molecular formula C14H16N4O3 B15163865 (4R)-3-(4-azidobutanoyl)-4-benzyl-1,3-oxazolidin-2-one CAS No. 184091-94-9

(4R)-3-(4-azidobutanoyl)-4-benzyl-1,3-oxazolidin-2-one

Cat. No.: B15163865
CAS No.: 184091-94-9
M. Wt: 288.30 g/mol
InChI Key: SOMOSMJAHBOCTH-GFCCVEGCSA-N
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Description

(4R)-3-(4-azidobutanoyl)-4-benzyl-1,3-oxazolidin-2-one is a synthetic organic compound that belongs to the class of oxazolidinones This compound is characterized by the presence of an azido group, a benzyl group, and an oxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-3-(4-azidobutanoyl)-4-benzyl-1,3-oxazolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the oxazolidinone ring: This can be achieved by reacting an amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the benzyl group: This step involves the benzylation of the oxazolidinone ring using benzyl chloride in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

(4R)-3-(4-azidobutanoyl)-4-benzyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Substitution Reactions: Sodium azide, amines, thiols, DMF, and other polar aprotic solvents.

    Reduction Reactions: Hydrogen gas, palladium on carbon, and ethanol.

    Cycloaddition Reactions: Copper(I) catalysts, alkyne substrates, and organic solvents like toluene.

Major Products

    Substitution Reactions: Formation of substituted amines or thiols.

    Reduction Reactions: Formation of primary amines.

    Cycloaddition Reactions: Formation of triazole derivatives.

Scientific Research Applications

(4R)-3-(4-azidobutanoyl)-4-benzyl-1,3-oxazolidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, especially in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in bioconjugation techniques, where it is used to label biomolecules with fluorescent tags or other probes.

    Medicine: Investigated for its potential as a precursor in the synthesis of antimicrobial agents, particularly those targeting resistant bacterial strains.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4R)-3-(4-azidobutanoyl)-4-benzyl-1,3-oxazolidin-2-one depends on its specific application. In bioconjugation, the azido group reacts with alkyne-containing molecules to form stable triazole linkages via the Huisgen cycloaddition reaction. In antimicrobial applications, the compound may inhibit bacterial protein synthesis by binding to the bacterial ribosome, similar to other oxazolidinone antibiotics.

Comparison with Similar Compounds

Similar Compounds

    ®-4-Phenyloxazolidin-2-one: A related oxazolidinone compound with a phenyl group instead of a benzyl group.

    ®-4-Benzyl-2-oxazolidinone: Similar structure but lacks the azido group.

    ®-3-(4-Azidobutanoyl)-4-phenyl-1,3-oxazolidin-2-one: Similar structure but with a phenyl group instead of a benzyl group.

Uniqueness

(4R)-3-(4-azidobutanoyl)-4-benzyl-1,3-oxazolidin-2-one is unique due to the presence of both the azido and benzyl groups, which confer distinct reactivity and potential applications. The azido group allows for versatile chemical modifications, while the benzyl group provides additional stability and lipophilicity.

Properties

CAS No.

184091-94-9

Molecular Formula

C14H16N4O3

Molecular Weight

288.30 g/mol

IUPAC Name

(4R)-3-(4-azidobutanoyl)-4-benzyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C14H16N4O3/c15-17-16-8-4-7-13(19)18-12(10-21-14(18)20)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2/t12-/m1/s1

InChI Key

SOMOSMJAHBOCTH-GFCCVEGCSA-N

Isomeric SMILES

C1[C@H](N(C(=O)O1)C(=O)CCCN=[N+]=[N-])CC2=CC=CC=C2

Canonical SMILES

C1C(N(C(=O)O1)C(=O)CCCN=[N+]=[N-])CC2=CC=CC=C2

Origin of Product

United States

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